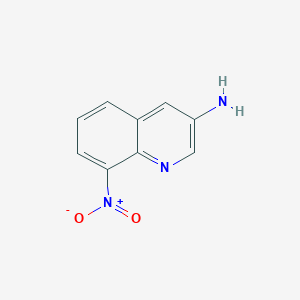

8-Nitroquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are structurally related to this compound, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI Key for this compound is FSRWHNLTQBQFHI-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitrosamines, which are related to this compound, are formed by the reaction of secondary amines with nitrite under acidic conditions . These compounds have been studied extensively due to their presence in various products and their high potency as mutagenic impurities .Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.17 . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives to investigate their antibacterial properties. These derivatives, obtained by introducing substituted primary amine appendages to a synthon, showed significant activity against both gram-positive and gram-negative strains, with certain compounds demonstrating good activity against S. aureus (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007)[https://consensus.app/papers/synthesis-properties-8nitrofluoroquinolone-alhiari/0ccb941f465055a5a5688f6d7bdb43cb/?utm_source=chatgpt].

Synthesis and Chemical Properties

He et al. (2016) developed a regio- and chemoselective method for the mono- and bisnitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O, highlighting its role as both a promoter and nitro source (He, Zhao, Qiu, Zhang, & Fan, 2016)[https://consensus.app/papers/regio-chemoselective-mono-bisnitration-8amino-quinoline-he/26b0f71ba74258fa9c0411aa00981d65/?utm_source=chatgpt].

Antimicrobial Structure-Activity Relationships

Joaquim et al. (2021) discussed the antimicrobial structure-activity relationships of 8-hydroxyquinoline derivatives, noting their potential in discovering new antimicrobial agents. This study emphasized the privileged structure of the 8-hydroxyquinoline nucleus in designing novel antimicrobial agents (Joaquim, Gionbelli, Gosmann, Fuentefria, Lopes, & de Andrade, 2021)[https://consensus.app/papers/novel-antimicrobial-8hydroxyquinolinebased-agents-joaquim/b5dc3090ca4a5d73b45015be81ad1a0e/?utm_source=chatgpt].

Corrosion Inhibition

Wang et al. (2015) investigated the corrosion protection effects of 8-aminoquinoline and 8-nitroquinoline on AA5052 aluminium alloy, demonstrating their effectiveness as corrosion inhibitors (Wang, Yang, Zhang, Li, Gao, & Lin, 2015)[https://consensus.app/papers/studies-quinoline-derivatives-corrosion-inhibition-wang/4a34486bcc2f5c21a92ffe8d18cd79e1/?utm_source=chatgpt].

Fluorescent Nanosensor for TNT Detection

Feng et al. (2013) developed 8-hydroxyquinolines functionalized ZnS nanoparticles as a fluorescent nanosensor for detecting TNT through fluorescence resonance energy transfer (FRET), showcasing the potential of 8-nitroquinolin-3-amine derivatives in environmental monitoring (Feng, Wang, Ma, & Lü, 2013)[https://consensus.app/papers/8hydroxyquinoline-nanoparticles-capped-groups-feng/6d3dde4d344f594b961d343ed8d3a73b/?utm_source=chatgpt].

Antimalarial and Antimicrobial Activities

Phopin et al. (2016) explored the antimalarial and antimicrobial activities of 8-aminoquinoline-uracils metal complexes, indicating the application of this compound derivatives as potential novel antimalarial and antibacterial agents (Phopin, Sinthupoom, Treeratanapiboon, Kunwittaya, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2016)[https://consensus.app/papers/activities-8aminoquinolineuracils-metal-complexes-phopin/40d7d2acb15a582c82e332b23a7f02af/?utm_source=chatgpt].

Safety and Hazards

The safety data sheet for 8-Nitroquinolin-3-amine advises against its use for medicinal or household purposes . In case of exposure, it recommends moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately . It also advises wearing chemical impermeable gloves and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

8-Nitroquinolin-3-amine is a derivative of the 8-aminoquinoline family 8-aminoquinolines, a related class of compounds, have been known to target the liver stages of plasmodium infections, making them effective against malaria .

Mode of Action

It’s known that 8-aminoquinolines, including this compound, have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The related 8-aminoquinolines are known to affect the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

The pharmacokinetics of related 8-aminoquinolines like primaquine and tafenoquine have been studied . For instance, tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The related 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, thus preventing relapsing malaria and providing causal prophylaxis for malaria infections .

Action Environment

It’s known that the synthesis of substituted 8-aminoquinoline, a related compound, is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the chemical environment, including the presence of certain catalysts, can influence the action of these compounds.

Analyse Biochimique

Biochemical Properties

It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor . This suggests that 8-Nitroquinolin-3-amine may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Molecular Mechanism

It is known that the compound is a CYP1A2 inhibitor , suggesting that it may exert its effects at the molecular level through enzyme inhibition

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.

Propriétés

IUPAC Name |

8-nitroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRWHNLTQBQFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)